N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a piperidine-based acetamide derivative featuring a stereospecific 2-amino-propionyl group and a cyclopropyl substituent. Notably, this compound has been discontinued by suppliers like CymitQuimica, limiting its current availability for research .
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(8-15)16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRKQERTLYUAJG-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: This step involves the coupling of the piperidine ring with an amino acid derivative, often using peptide coupling reagents such as EDCI or HATU.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with several piperidine-acetamide derivatives, differing primarily in substituents on the piperidine ring and acetamide moiety. Below is a comparative analysis of key analogs:
Key Observations :
- Amino Acid Variations: Substitution of propionyl with 3-methyl-butyryl (e.g., ) introduces a methyl branch, likely increasing hydrophobicity and steric bulk. This may enhance membrane permeability but reduce binding affinity to polar targets .
- Positional Isomerism : Shifting the substituent from piperidin-3-yl to piperidin-4-yl () could influence spatial orientation in receptor binding pockets .
Implications of Structural Variations
- Cyclopropyl vs. Isopropyl : The cyclopropyl group’s ring strain and planar geometry may improve target selectivity compared to the branched isopropyl group, which could enhance off-target interactions .
- Amino Acid Branching: The 3-methyl-butyryl group () may prolong half-life due to reduced enzymatic degradation but could compromise solubility in aqueous environments .
Availability and Research Status
- Analogs like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide remain available (CAS: 1401665-97-1) and may serve as alternatives for structure-activity relationship (SAR) studies .
- Synthesis methods for related compounds (e.g., cyclopropylamine-mediated reactions in ) highlight feasible routes for analog preparation .
Biological Activity
N-[(R)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a chiral compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a piperidine ring and an acetamide moiety, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C11H21N3O2
- Molecular Weight: 227.3 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological processes.
- Gene Expression Alteration: By binding to specific transcription factors or regulatory proteins, it could modulate gene expression related to various cellular functions.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound, focusing on its potential therapeutic applications:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, possibly through apoptosis induction and cell cycle arrest mechanisms.
Data Table: Biological Activity Overview
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
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Case Study 1: Antimicrobial Efficacy
- A study evaluated the compound against multi-drug resistant bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics.
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Case Study 2: Cancer Cell Line Studies
- In vitro assays on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
